Tebuconazole

Description

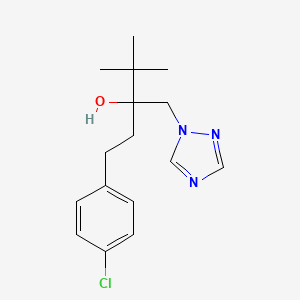

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMNMQRDXWABCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032113 |

Source

|

| Record name | Tebuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Technical product: White to beige solid; [eChemPortal: ESIS] White powder; [MSDSonline] |

Source

|

| Record name | Tebuconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 36 mg/L at pH 5-9, 20 °C |

Source

|

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 1.7X10-6 Pa (1.3X10-8 mm Hg) at 20 °C |

Source

|

| Record name | Tebuconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

107534-96-3, 80443-41-0 |

Source

|

| Record name | Tebuconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107534-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebuconazole (unspecified) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080443410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebuconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107534963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-[2-(4-chlorophenyl)ethyl]-α-(1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEBUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/401ATW8TRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

105 °C |

Source

|

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tebuconazole's Mechanism of Action: A Deep Dive into Fungal Sterol Demethylation Inhibition

Abstract

Tebuconazole, a triazole fungicide, is a cornerstone in the management of fungal diseases in agriculture and medicine. Its efficacy stems from a highly specific mode of action: the inhibition of sterol biosynthesis, a critical process for the integrity and function of fungal cell membranes. This in-depth technical guide provides a comprehensive exploration of the molecular mechanisms underpinning tebuconazole's antifungal activity. We will delve into its primary target, the lanosterol 14α-demethylase (CYP51) enzyme, the intricate molecular interactions that govern its inhibitory action, and the subsequent cascade of events that lead to fungal cell demise. Furthermore, this guide will address the pressing issue of fungicide resistance, detailing the molecular strategies fungi employ to evade tebuconazole's effects. Finally, we will present detailed, field-proven experimental protocols for researchers and drug development professionals to study and characterize the mechanism of action of tebuconazole and other sterol demethylation inhibitors.

Introduction to Tebuconazole: A Potent Antifungal Agent

Tebuconazole is a broad-spectrum, systemic triazole fungicide with protective, curative, and eradicant properties.[1] Its widespread use is a testament to its effectiveness against a wide array of pathogenic fungi.[2] As a member of the sterol demethylation inhibitor (DMI) class of fungicides, tebuconazole's primary mechanism of action is the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[2][3][4] This targeted action ultimately compromises the structural integrity and functionality of the fungal cell membrane, leading to the inhibition of growth and eventual cell death.[2]

The Molecular Target: Lanosterol 14α-Demethylase (CYP51)

The specific target of tebuconazole within the fungal cell is a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase, also known as CYP51.[3] This enzyme belongs to the cytochrome P450 superfamily and is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a key precursor to ergosterol.[4] The demethylation of lanosterol is a critical rate-limiting step in the production of ergosterol, the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[5]

The active site of CYP51 contains a heme cofactor, which is central to its catalytic activity. The iron atom within the heme group plays a pivotal role in the demethylation reaction. It is this very site that serves as the binding pocket for tebuconazole and other azole fungicides.

The Molecular Mechanism of Inhibition: A Tale of Precise Interaction

Tebuconazole's inhibitory action is a result of its precise interaction with the active site of the CYP51 enzyme. The primary and most critical interaction is the coordination of the N-4 nitrogen atom of tebuconazole's triazole ring with the heme iron atom in the enzyme's active site.[3][5] This binding is non-competitive with the natural substrate, lanosterol.[3]

The hydrophobic nature of the amino acid residues lining the active site of CYP51 further stabilizes the binding of the tebuconazole molecule.[5] This tight and stable binding effectively blocks the normal catalytic function of the enzyme, preventing the demethylation of lanosterol.[3]

The inhibition of CYP51 has two major downstream consequences for the fungal cell:

-

Ergosterol Depletion: The blockage of the ergosterol biosynthesis pathway leads to a significant reduction in the cellular levels of ergosterol.[3]

-

Accumulation of Toxic Sterol Precursors: The enzymatic block results in the accumulation of 14α-methylated sterols, such as lanosterol.[6] These precursors are unable to be incorporated correctly into the fungal cell membrane and are considered toxic to the cell.[5][7][8]

Downstream Effects on Fungal Cell Physiology: A Cascade of Disruption

The dual effects of ergosterol depletion and the accumulation of toxic 14α-methylated sterols trigger a cascade of detrimental events within the fungal cell, ultimately leading to its demise.

-

Compromised Membrane Integrity and Fluidity: Ergosterol is essential for maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane.[6] Its depletion, coupled with the integration of abnormal sterols, disrupts the normal packing of phospholipids in the membrane, leading to increased permeability and a loss of structural integrity.[6]

-

Impaired Enzyme Function: Many essential membrane-bound enzymes require a specific lipid environment, provided by ergosterol, to function correctly. The altered membrane composition disrupts the activity of these enzymes, affecting vital cellular processes.

-

Disruption of Fungal Growth and Morphogenesis: The compromised cell membrane and impaired cellular processes inhibit fungal growth, hyphal elongation, and spore germination.

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by tebuconazole:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]

- 3. youtube.com [youtube.com]

- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. researchgate.net [researchgate.net]

- 7. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic & Analytical Guide: Tebuconazole-Mediated Inhibition of Fungal CYP51

Executive Summary & Core Mechanism

Tebuconazole (TEB) is a systemic triazole fungicide that functions as a Demethylation Inhibitor (DMI). Its efficacy stems from the high-affinity blockade of CYP51 (Lanosterol 14

The Molecular Interaction

Unlike competitive inhibitors that merely occupy the active site, Tebuconazole acts as a Type II ligand .

-

Coordination: The unhindered nitrogen atom (N4) of the triazole ring forms a coordinate covalent bond with the heme iron (

) in the CYP51 active site.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Exclusion: The hydrophobic moiety of Tebuconazole (the tert-butyl and p-chlorophenyl groups) occupies the substrate access channel, physically displacing the natural substrate (lanosterol or eburicol).

-

Consequence: This blockage prevents the removal of the 14

-methyl group, leading to the accumulation of toxic methylated sterols and the depletion of ergosterol, resulting in membrane dysfunction and cell arrest.

The Ergosterol Biosynthesis Pathway (Blockade Logic)

The following diagram illustrates the specific point of inhibition within the fungal sterol pathway.

Caption: Pathway schematic showing Tebuconazole's blockade of CYP51, leading to toxic sterol buildup.

Experimental Validation Protocols

To validate Tebuconazole efficacy, researchers must move beyond simple growth assays (MICs) to mechanistic proof. The following two protocols are the gold standard for confirming CYP51 inhibition.

Protocol A: Sterol Quantitation via GC-MS

Objective: Confirm the accumulation of 14

Reagents:

-

Saponification Reagent: 10% KOH in 80% Ethanol (w/v).

-

Extraction Solvent:

-Heptane. -

Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Internal Standard:

-Cholestane (100 µg/mL).

Workflow:

-

Culture & Treatment: Inoculate fungal strain in Sabouraud Dextrose Broth. Treat with Tebuconazole at

MIC (sub-lethal) for 16 hours. Include a DMSO solvent control. -

Lysis & Saponification:

-

Harvest mycelia (centrifuge 3000

, 5 min). Wash with -

Resuspend wet pellet (approx 200 mg) in 3 mL Saponification Reagent.

-

Critical Step: Incubate at 80°C for 60 minutes. This releases esterified sterols from the membrane matrix.

-

-

Extraction:

-

Add 1 mL

and 2 mL -

Centrifuge to separate phases. Transfer the upper organic layer (heptane) to a clean glass vial.

-

Evaporate to dryness under a stream of nitrogen (

).

-

-

Derivatization:

-

Resuspend residue in 100 µL anhydrous pyridine + 100 µL BSTFA-TMCS.

-

Incubate at 60°C for 30-60 mins to form Trimethylsilyl (TMS) derivatives.

-

-

Analysis (GC-MS):

-

Column: DB-5ms or equivalent non-polar capillary column.

-

Monitor ions (

): 363 (Ergosterol-TMS), 393 (Lanosterol-TMS). -

Validation Criteria: Treated samples must show a

reduction in the Ergosterol:Lanosterol ratio compared to control.

-

Protocol B: Spectrophotometric Binding Assay (Type II Spectra)

Objective: Determine the binding affinity (

Workflow:

-

Baseline: Place purified recombinant CYP51 (approx 1-2 µM) in dual cuvettes (sample and reference). Record baseline (350–500 nm).

-

Titration: Add Tebuconazole (dissolved in DMSO) to the sample cuvette in stepwise increments (0.1 µM to 10 µM). Add equivalent volume of DMSO to reference.

-

Observation: Record difference spectra after each addition.

-

Data Analysis:

Quantitative Data Summary

The following table summarizes typical kinetic parameters for Tebuconazole compared to other azoles, highlighting its potency and selectivity profile.

| Parameter | Tebuconazole (Agricultural) | Fluconazole (Clinical) | Itraconazole (Clinical) | Significance |

| Binding Type | Type II (Tight) | Type II (Moderate) | Type II (Tight) | Indicates direct Fe-N coordination. |

| ~10 - 30 nM | ~40 - 60 nM | < 10 nM | Lower | |

| IC50 (Ergosterol) | 0.05 - 0.5 µM | 0.5 - 2.0 µM | 0.01 - 0.1 µM | Concentration to inhibit 50% biosynthesis. |

| Selectivity | High | Moderate | High | Affinity for Fungal vs. Mammalian CYP. |

Note: Values are approximate ranges derived from aggregate literature on wild-type isolates.

Resistance Mechanisms[2][5][6]

Resistance to Tebuconazole is rarely due to degradation but rather target modification or exclusion.

Caption: Primary mechanisms of fungal resistance to Tebuconazole: Target mutation, Overexpression, and Efflux.

Key Mutations:

-

Y137F: Tyrosine to Phenylalanine substitution prevents hydrogen bonding with the heme propionate, altering the heme environment.

-

G461S: Glycine to Serine substitution interferes with the access channel, hindering the bulky hydrophobic tail of Tebuconazole.

References

-

Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List: Fungal Control Agents Sorted by Cross Resistance Pattern and Mode of Action. [Link]

-

Warrilow, A. G., et al. (2010). "Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens." Antimicrobial Agents and Chemotherapy. [Link]

-

Parker, J. E., et al. (2014). "Resistance to antifungals that target CYP51."[1][4] Journal of Chemical Biology. [Link]

-

Muller, C., et al. (2017). "Sterol Composition and Expression of Ergosterol Biosynthesis Genes in Aspergillus fumigatus." Frontiers in Microbiology. [Link]

-

Lipid MAPS. (2023). "Extraction and Analysis of Sterols in Biological Matrices." Lipid MAPS Protocols. [Link]

Sources

- 1. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Status of Fungicide Resistance and Physiological Characterization of Tebuconazole Resistance in Rhizocotonia solani in Sichuan Province, China - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of Tebuconazole: A Technical Guide

Executive Summary

Tebuconazole is a broad-spectrum systemic triazole fungicide acting as a demethylation inhibitor (DMI) of sterol biosynthesis. Its environmental fate is characterized by high persistence in soil (DT50 ranging from 49 to >600 days) and moderate mobility , posing potential risks for groundwater contamination and long-term accumulation in topsoil.[1]

This guide analyzes the degradation kinetics, metabolic pathways, and experimental protocols required to assess its behavior. A critical, often overlooked factor in Tebuconazole degradation is its enantioselectivity ; as a chiral molecule, its two enantiomers degrade at different rates depending on soil microbial communities, a variable that standard risk assessments often aggregate.

Physicochemical Identity & Chemodynamics

Understanding the fate of Tebuconazole requires establishing its baseline chemodynamics. It is a weak base with high lipophilicity, driving its adsorption to organic matter and bioaccumulation potential.

Table 1: Key Physicochemical Parameters

| Parameter | Value / Range | Environmental Implication |

| IUPAC Name | (RS)-1-p-chlorophenyl-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol | Racemic mixture (1:1 ratio of enantiomers). |

| Molecular Weight | 307.8 g/mol | Moderate size facilitates membrane transport. |

| Water Solubility | 36 mg/L (pH 5-9, 20°C) | Low solubility limits rapid leaching but sufficient for runoff transport. |

| Log P (Octanol/Water) | 3.7 | High lipophilicity; indicates potential for sorption to soil organic carbon and bioaccumulation. |

| Vapor Pressure | Non-volatile; atmospheric transport is negligible. | |

| Dissociation Constant ( | ~5.0 | Exists primarily in non-ionized form at environmental pH (5-8), increasing sorption. |

| Hydrolysis | Stable | No significant hydrolysis at pH 5, 7, or 9.[2] |

Degradation Mechanisms & Pathways[3][4]

Biotic Degradation (Metabolism)

The primary metabolic route involves the oxidation of the tert-butyl group. This is an oxidative process mediated by cytochrome P450 monooxygenases in fungi and bacteria.

-

Hydroxylation: The tert-butyl group is hydroxylated to form 1-hydroxy-tebuconazole .

-

Oxidation: This intermediate is further oxidized to tebuconazole-carboxylic acid .

-

Cleavage: A secondary pathway involves the cleavage of the methylene bridge, releasing free 1,2,4-triazole , a common metabolite for all triazole fungicides.

Enantioselective Degradation

Tebuconazole exists as a racemate.[4] Research indicates that in many soils, the S-(+) enantiomer degrades faster than the R-(-) enantiomer, leading to an enrichment of the more persistent (and often more fungicidally active) R-enantiomer. This results in "residue aging" where the toxicity profile of the soil changes over time.

Pathway Visualization

The following diagram illustrates the degradation logic, distinguishing between major soil pathways and cleavage events.

Figure 1: Metabolic pathway of Tebuconazole in soil and plant systems.[1][5][4][6][7][8][9][10][11] The primary route is the oxidation of the alkyl chain, while cleavage yields the toxicologically relevant 1,2,4-triazole.

Environmental Fate Profile

Persistence (Soil)

Tebuconazole is classified as persistent .[5]

-

DT50 (Lab): 49 – 610 days (highly dependent on soil biology and temperature).

-

DT90 (Field): Often > 1 year.

-

Mechanism: Degradation is strictly aerobic. Under anaerobic conditions (e.g., flooded soils), degradation virtually halts, leading to accumulation.

Mobility (Leaching Potential)

Despite high lipophilicity, Tebuconazole has moderate mobility due to its stability.

- (Organic Carbon Partition Coeff.): 769 – 1233 mL/g.

-

Leaching: While it binds to soil, its long half-life allows for "slow desorption" and eventual migration into groundwater, particularly in sandy soils with low organic carbon.

Experimental Methodologies: Validating Degradation

To generate regulatory-grade data (e.g., for EFSA or EPA submission), researchers must follow OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil). Below is a field-proven workflow focusing on the critical control points often missed in standard descriptions.

Study Design & Labeling Strategy

The Challenge: Tebuconazole cleaves. If you only label the phenyl ring, you lose the fate of the triazole ring (the toxicophore). The Solution: Dual-labeling studies are required.

-

Phenyl-UL-

C Label: Tracks the hydrophobic moiety. -

Triazole-3,5-

C Label: Tracks the formation of free 1,2,4-triazole.

Protocol: Aerobic Soil Degradation (OECD 307)

Step 1: Soil Collection & Acclimatization

-

Select 4 disparate soil types (e.g., sandy loam, clay loam, silt, high organic matter).

-

Critical: Sieve (2 mm) but do not air-dry completely. Maintain microbial viability. Pre-incubate for 14 days at 20°C in the dark to reactivate microbial biomass.

Step 2: Dosing & Moisture Control

-

Apply

C-Tebuconazole dissolved in a volatile carrier (acetone) to minimal silica sand, then mix into the soil to ensure homogeneity. -

Moisture Maintenance: Bring soil to

2.0–2.5 (approx. 40-50% Maximum Water Holding Capacity). -

Expert Tip: Weigh vessels weekly. Re-add sterile water to compensate for evaporation. Do not let the soil dry out, or microbial activity (and degradation) will stall artificially.

Step 3: Incubation & Sampling

-

System: Flow-through system with traps for volatile organics (PUF plugs) and

(KOH or NaOH traps). -

Timeline: Sampling at 0, 7, 14, 30, 60, 90, and 120 days. Extend to 365 days if degradation is slow (expected for Tebuconazole).

Step 4: Extraction (The Mass Balance Check)

-

Solvent: Acetonitrile/Water (80:20 v/v).

-

Method: Shake/Sonication followed by centrifugation.

-

Bound Residues (NER): Tebuconazole forms high Non-Extractable Residues (NER). If extraction efficiency <90%, perform a reflux extraction or combustion of the soil pellet to quantify bound

C.

Step 5: Analysis

-

LSC (Liquid Scintillation Counting): For total radioactivity.

-

Radio-HPLC: To separate Parent vs. Metabolites.

-

Chiral HPLC: Advanced Step. Use a chiral column (e.g., Chiralcel OD-RH) to determine the Enantiomeric Fraction (EF) over time.

Risk Assessment Implications

Metabolite Toxicity

-

1,2,4-Triazole: This cleavage product is a thyroid toxicant and developmental toxin. It is water-soluble and more mobile than the parent, posing a groundwater risk that Tebuconazole itself does not.

-

Hydroxy/Carboxy Metabolites: Generally considered less toxic than the parent but must be quantified if they exceed 10% of the applied radioactivity.

Regulatory Status

Due to its persistence and endocrine disruption potential (DMI mechanism), Tebuconazole is under constant scrutiny.

-

EFSA (EU): Candidate for Substitution (CfS) due to PBT (Persistent, Bioaccumulative, Toxic) criteria concerns.

-

EPA (USA): Classified as a Group C carcinogen (Possible Human Carcinogen).

References

-

OECD. (2002).[12] Test No. 307: Aerobic and Anaerobic Transformation in Soil.[12] OECD Guidelines for the Testing of Chemicals.[12] Link

-

Lewis, K. A., et al. (2016). Pesticide Properties DataBase (PPDB): Tebuconazole. University of Hertfordshire. Link

-

Wang, P., et al. (2012). Enantioselective degradation of tebuconazole in cabbage, cucumber, and soils. Pesticide Biochemistry and Physiology. Link

-

US EPA. (2023). Tebuconazole: Interim Registration Review Decision.Link

Sources

- 1. Effects of Tebuconazole Application on Soil Microbiota and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective degradation of tebuconazole in cabbage, cucumber, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transformation and degradation of tebuconazole and its metabolites in constructed wetlands with arbuscular mycorrhizal fungi colonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Attenuation of toxicity and occurrence of degradation products of the fungicide tebuconazole after combined vacuum UV and UVC treatment of drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselectivity in tebuconazole and myclobutanil non-target toxicity and degradation in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Decelerated degradation of a sulfonylurea herbicide in four fungicide-treated soils - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D1VA00021G [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

tebuconazole persistence and mobility in the environment

Technical Guide: Environmental Persistence and Mobility of Tebuconazole

Executive Summary

Tebuconazole (CAS 107534-96-3) is a broad-spectrum systemic triazole fungicide widely used in agriculture to control pathogenic fungi by inhibiting sterol biosynthesis (demethylation inhibitor, DMI). Its environmental profile is characterized by moderate to high persistence in soil and low-to-moderate mobility , driven largely by its lipophilic nature (LogP 3.7) and strong adsorption to soil organic matter.

However, a critical risk factor often overlooked is the formation of the metabolite 1,2,4-triazole , which exhibits significantly higher mobility than the parent compound, posing potential risks to groundwater under specific conditions. This guide provides a mechanistic analysis of these behaviors, supported by standardized experimental protocols for validation.

Physicochemical Profile: The Drivers of Behavior

The environmental fate of tebuconazole is dictated by its fundamental physicochemical properties. It is non-volatile and stable to hydrolysis, meaning dissipation is primarily driven by microbial degradation and sorption dynamics.

Table 1: Key Physicochemical Parameters

| Parameter | Value | Environmental Implication |

| Molecular Weight | 307.8 g/mol | Moderate size facilitates soil pore diffusion. |

| Water Solubility | 36 mg/L (pH 5–9, 20°C) | Low-to-moderate; limits rapid leaching but sufficient for systemic uptake. |

| Log P (Octanol/Water) | 3.7 | Lipophilic; indicates strong potential for bioaccumulation and sorption to organic matter. |

| Vapor Pressure | 1.3 × 10⁻⁸ Torr | Negligible volatility; atmospheric transport is not a major pathway. |

| Henry’s Law Constant | 1.4 × 10⁻¹⁰ atm-m³/mol | Partitioning from water to air is insignificant. |

| pKa | ~5.0 | Weakly basic; protonation at low pH can alter sorption behavior. |

Persistence Mechanisms

Tebuconazole is classified as moderately to very persistent in soil environments.[1] Its dissipation is almost exclusively biological; abiotic hydrolysis and photolysis are negligible in soil matrices.

Degradation Dynamics

-

Biotic Degradation: The primary dissipation pathway is aerobic microbial metabolism. The triazole ring is highly resistant to cleavage, leading to slow mineralization rates.

-

Half-Life (DT50): Highly variable depending on soil health and temperature.

-

Lab conditions (20°C): 49 – 610 days.

-

Field conditions: 1.6 – 10 months.

-

-

Metabolic Pathway: The parent compound degrades into 1,2,4-triazole , HMG 1608-lactone , and HWG 1608-pentanoic acid . The 1,2,4-triazole metabolite is of particular concern due to its stability and higher water solubility.

Visualization of Degradation Pathways

The following diagram illustrates the degradation logic and environmental stressors influencing the pathway.

Figure 1: Biotic degradation pathway of tebuconazole in soil. Note the formation of the mobile 1,2,4-triazole metabolite.

Mobility Dynamics

Mobility is inversely related to the soil's organic carbon content. Tebuconazole exhibits low mobility in high-carbon soils but can exhibit moderate mobility in sandy, low-carbon soils.

Sorption Isotherms

-

Koc Values: Range from 469 to 1877 L/kg . This high variability confirms that sorption is not solely hydrophobic but also involves H-bonding and cation exchange (protonated form at low pH).

-

pH Influence: Adsorption is inversely correlated with pH. In acidic soils (pH < 5), the protonated triazole nitrogen can interact with negatively charged clay minerals, increasing retention.

-

Metabolite Mobility: The 1,2,4-triazole metabolite has a much lower Koc (~112 L/kg), making it significantly more prone to leaching into groundwater than the parent compound.

Visualization of Sorption Logic

Figure 2: Sorption dynamics showing equilibrium partitioning between soil and pore water.

Experimental Methodologies

To validate persistence and mobility in a specific soil type, the following standardized protocols are recommended. These are self-validating systems; failure to meet mass balance controls invalidates the data.

Protocol A: Adsorption/Desorption (Based on OECD 106)

Objective: Determine

-

Soil Selection: Select 5 soil types varying in pH (4.5–8.0), organic carbon (0.5–2.5%), and clay content.

-

Preparation: Air-dry and sieve soil (2 mm).

-

Equilibrium Determination:

-

Isotherm Generation:

-

Prepare 5 concentrations of Tebuconazole.

-

Shake for the determined equilibrium time (usually 24h).

-

Centrifuge (e.g., 3000 rpm for 20 min).

-

Analyze supernatant via HPLC-UV or LC-MS/MS.

-

-

Calculation:

-

Calculate adsorbed mass via subtraction (Initial - Final concentration).

-

Plot Log(Cs) vs Log(Ca) to fit the Freundlich equation.

-

Validation: Mass balance must be 90–110%.

-

Protocol B: Aerobic Soil Metabolism (Based on OECD 307)

Objective: Determine DT50 and degradation pathway.

-

System Setup: Use biometer flasks with CO₂ traps (NaOH).

-

Dosing: Treat soil at field application rate (approx. 0.2 mg/kg).[10] Use radiolabeled ¹⁴C-Tebuconazole to track metabolites.

-

Incubation: Maintain darkness, 20°C ± 2°C, and soil moisture at 40–50% Water Holding Capacity (WHC).

-

Sampling:

-

Intervals: Day 0, 7, 14, 30, 60, 90, 120.

-

Extraction: Solvent extraction (Acetonitrile/Water) followed by combustion of soil pellet to measure bound residues.

-

-

Analysis: Radio-TLC or HPLC-RAM to identify metabolites (1,2,4-triazole).

Environmental Risk Assessment

Integrating the persistence and mobility data allows for the calculation of the Groundwater Ubiquity Score (GUS) , a critical metric for regulatory risk.

-

Tebuconazole GUS: ~1.86 (Classified as "Transition State"). It has low leachability potential in most soils but requires monitoring in sandy, low-organic-matter zones.

-

1,2,4-Triazole GUS: ~2.5+ (Classified as "Leacher").

-

Critical Insight: While the parent compound stays in the topsoil, the metabolite can migrate to groundwater. Risk assessments must model the metabolite separately.

-

References

-

PPDB (Pesticide Properties DataBase). (2024). Tebuconazole: General Information and Environmental Fate. University of Hertfordshire. Link

-

US EPA. (2021). Tebuconazole: Interim Registration Review Decision.[3] Docket EPA-HQ-OPP-2015-0378. Link

-

OECD. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals.[11][12] Link

-

OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil.[11][12] OECD Guidelines for the Testing of Chemicals.[11][12] Link

-

Strickland, T.C., et al. (2025).[6] Accelerated Soil Dissipation of Tebuconazole following Multiple Applications.[6] Journal of Environmental Quality. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. Tebuconazole | C16H22ClN3O | CID 86102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 6. researchgate.net [researchgate.net]

- 7. Attenuation of toxicity and occurrence of degradation products of the fungicide tebuconazole after combined vacuum UV and UVC treatment of drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modification of the existing maximum residue levels for tebuconazole in olives, rice, herbs and herbal infusions (dried) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Tebuconazole Application on Soil Microbiota and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurl-pesticides.eu [eurl-pesticides.eu]

- 11. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. smithers.com [smithers.com]

Tebuconazole and Its Interplay with Soil Microbial Communities: A Mechanistic and Methodological Analysis

An In-depth Technical Guide for Researchers

Foreword

Tebuconazole, a triazole fungicide, is extensively used in modern agriculture to protect crops from a wide spectrum of fungal pathogens. Its primary mechanism involves the inhibition of ergosterol biosynthesis, an indispensable component of fungal cell membranes, thereby disrupting fungal growth and proliferation[1][2]. While effective in its agricultural role, the introduction of tebuconazole into the soil ecosystem initiates a cascade of complex interactions with non-target soil microorganisms. Understanding these effects is paramount for assessing the ecological risks of this widely used fungicide and for developing sustainable agricultural practices. This guide provides a technical exploration of the multifaceted impacts of tebuconazole on soil microbial communities, synthesizes key research findings, and presents robust methodologies for future investigations.

The Dichotomous Role of Tebuconazole in Soil: A Story of Concentration

The impact of tebuconazole on soil microbial communities is not monolithic; it is profoundly influenced by the applied concentration. The narrative shifts dramatically from negligible or even stimulatory effects at recommended agricultural rates to significant inhibition at higher concentrations.

At Recommended Agricultural Doses

Studies suggest that when applied within the ranges of good agricultural practice, tebuconazole may not significantly disturb the soil's biological homeostasis or diminish its fertility[3][4]. In some cases, a stimulatory effect on the proliferation of organotrophic bacteria and fungi has been observed[3][4][5]. This counterintuitive outcome may be attributed to several factors:

-

Hormesis: Low concentrations of a toxic substance can sometimes elicit a stimulatory response.

-

Nutrient Source: Some microorganisms may be capable of utilizing tebuconazole or its metabolites as a carbon source, leading to their proliferation[6].

-

Competitive Release: The suppression of dominant, sensitive fungal species may open ecological niches for more resistant or opportunistic bacteria and fungi to thrive.

For instance, one study noted that its highest tested dose within agricultural guidelines (1.0 mg/kg) led to a 1.6-fold increase in organotrophic bacteria and a 3.6-fold increase in fungi[3][5]. Furthermore, at these levels, activities of enzymes involved in phosphorus, sulfur, and carbon metabolism were stimulated, and urease activity was not impaired[3][4].

At High Concentrations and in Laboratory Settings

In contrast, elevated concentrations of tebuconazole demonstrate clear ecotoxicological effects. High doses have been shown to decrease soil microbial biomass and activity significantly[2]. One study reported that a tebuconazole concentration of 500 mg/kg reduced microbial biomass by as much as 94.6%[3]. Similarly, concentrations of 100 mg/kg were found to negatively impact fungal populations[3]. These findings underscore a critical dose-response relationship that must be central to any ecological risk assessment.

Mechanistic Insights: How Tebuconazole Interacts with Microbial Life

Tebuconazole's primary mode of action is well-established in target fungi. However, its effects on the broader soil microbiome are mediated through both direct and indirect mechanisms.

Direct Effects: Targeting Fungi and Beyond

The primary target of tebuconazole is the lanosterol 14α-demethylase enzyme, which is critical for the biosynthesis of ergosterol, a key component of fungal cell membranes[1][2]. Inhibition of this enzyme leads to membrane disruption and, ultimately, cell death in susceptible fungi[1]. While this is the intended effect, the fungicide can also have direct, albeit less potent, effects on other organisms. Some studies suggest it may damage bacterial cellular membranes and interfere with the biosynthesis of amino acids and proteins[3].

Caption: Tebuconazole's primary mechanism of action on fungal cells.

Indirect Effects: Reshaping Community Structure and Function

The selective pressure exerted by tebuconazole inevitably reshapes the soil microbial community.

-

Bacterial Community Shifts: While some studies report no significant changes to the overall structure of bacterial communities[3][4], others observe transient fluctuations[1]. Certain bacterial genera appear to be favored in tebuconazole-treated soils, including Kaistobacter, Arthrobacter, and Streptomyces[3][4]. Conversely, genera such as Gemmata may be inactivated[3][4]. This suggests that some bacteria may be resistant to tebuconazole or can utilize it as a substrate, while others are more susceptible.

-

Impact on Nutrient Cycling: The effects on microbial communities translate to altered soil functions. Tebuconazole has been shown to inhibit nitrification, at least temporarily[2]. It can also inhibit urease activity in a dose-dependent manner, which is crucial for nitrogen mineralization[7]. These disruptions can interfere with the natural processing of essential nutrients like nitrogen and phosphorus[8].

-

Promotion of Antibiotic Resistance: Alarmingly, recent research has demonstrated that tebuconazole can promote the horizontal gene transfer of multidrug-resistant plasmids (like the RP4 plasmid) among soil bacteria[9]. The mechanism involves the overproduction of reactive oxygen species (ROS) and increased cell membrane permeability, which facilitates the uptake of genetic material[9]. This finding highlights a significant, previously underappreciated risk of fungicide application.

Quantitative Impact Assessment: A Summary of Effects

To provide a clear overview for researchers, the following tables summarize the quantitative effects of tebuconazole on various microbial and enzymatic parameters as reported in the literature.

Table 1: Effect of Tebuconazole on Soil Microbial Populations

| Microbial Group | Tebuconazole Dose | Observed Effect | Reference |

|---|---|---|---|

| Organotrophic Bacteria | 1.0 mg/kg | 1.6-fold increase | [3][5] |

| Fungi | 1.0 mg/kg | 3.6-fold increase | [3][5] |

| Fungi | 100 mg/kg | Negative impact on population | [3] |

| Total Microbial Biomass | 500 mg/kg | 94.6% decrease | [3] |

| Bacterial Diversity | Not specified | Transient reduction, recovery by day 15 | [1] |

| Fungal Diversity | Not specified | Continuous, irreversible decrease |[1] |

Table 2: Effect of Tebuconazole on Soil Enzyme Activities

| Enzyme/Process | Tebuconazole Dose | Observed Effect | Reference |

|---|---|---|---|

| Urease | Dose-dependent | 15.6% to 59.9% inhibition | [7] |

| Urease | Agricultural Doses | No significant impairment | [3][4] |

| Dehydrogenase | Not specified | Inhibition | [2] |

| Nitrification | Not specified | Inhibited for the first 30 days | [2] |

| Phosphatase | Agricultural Doses | Stimulated | [3][4] |

| Arylsulfatase | Not specified | Inhibited | [2] |

| β-glucosidase | Not specified | Inhibited |[2] |

Methodological Framework for Studying Tebuconazole Effects

A robust and reproducible experimental design is crucial for elucidating the true impact of tebuconazole on soil ecosystems. The following workflow and protocols provide a self-validating system for investigation.

Caption: A comprehensive workflow for studying tebuconazole's soil effects.

Detailed Experimental Protocol: Soil Microcosm Study

Objective: To determine the dose-dependent effects of tebuconazole on soil microbial community structure and enzyme activity.

1. Soil Collection and Preparation:

- Collect topsoil (0-15 cm) from a field with no recent history of fungicide application.

- Sieve the soil (2 mm mesh) to remove stones and large organic debris. Homogenize thoroughly.

- Characterize baseline soil properties: pH, organic matter content, texture, and initial microbial biomass.

2. Microcosm Setup:

- Distribute 200g of the prepared soil into sterile glass jars (microcosms).

- Adjust soil moisture to 60% of water-holding capacity and pre-incubate for 7 days at 25°C in the dark to stabilize microbial activity.

3. Tebuconazole Treatment:

- Prepare a stock solution of analytical-grade tebuconazole.

- Create a dose-response series. For example:

- Control (vehicle only)

- T1: 1 mg/kg (Recommended field rate)

- T2: 10 mg/kg (10x field rate)

- T3: 100 mg/kg (100x field rate)

- Apply the respective tebuconazole solutions evenly to the soil surface in each microcosm and mix thoroughly. Ensure triplicate microcosms for each treatment and time point.

4. Incubation and Sampling:

- Incubate microcosms at 25°C in the dark. Maintain moisture content by periodic weighing and addition of sterile water.

- Destructively sample triplicate jars from each treatment group at predefined time points (e.g., 0, 7, 30, 60, and 90 days).

5. Analytical Procedures:

- DNA Extraction and Sequencing:

- From a 0.5g subsample, extract total soil DNA using a validated kit (e.g., DNeasy PowerSoil Kit).

- Amplify the V3-V4 region of the 16S rRNA gene for bacteria and the ITS region for fungi using barcoded primers.

- Perform high-throughput sequencing on a platform like Illumina MiSeq.

- Analyze sequence data using bioinformatics pipelines (e.g., QIIME2, DADA2) to determine community composition and diversity indices (Shannon, Simpson).

- Enzyme Activity Assays:

- Dehydrogenase Activity: Measure using the triphenyl tetrazolium chloride (TTC) reduction method.

- Urease Activity: Quantify ammonia release from urea using a colorimetric assay.

- Phosphatase Activity: Measure the release of p-nitrophenol from p-nitrophenyl phosphate.

- Tebuconazole Residue Analysis:

- Extract tebuconazole from a 10g soil subsample using an appropriate solvent (e.g., acetonitrile).

- Quantify the concentration using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its dissipation half-life[2][10].

Broader Ecological Considerations

The impact of tebuconazole extends beyond simple microbial counts and enzyme activities.

-

Arbuscular Mycorrhizal Fungi (AMF): The relationship is complex. While fungicides are generally detrimental to fungi, one study found that a combination of tebuconazole and endosulfan increased mycorrhizal root colonization in soybeans[11]. AMF can also influence the degradation of tebuconazole, affecting the formation of its metabolites[12].

-

Biodegradation and Persistence: Tebuconazole's persistence in soil is variable, with reported half-lives ranging from 49 days in a loamy sand to over 260 days in other conditions[2][10]. The capacity of the indigenous microbial community to degrade the fungicide is a key factor. Bacteria such as Enterobacter sakazakii and Serratia sp. have been identified as capable of degrading tebuconazole[13].

Conclusion and Future Directions

The interaction between tebuconazole and soil microbial communities is a complex, dose-dependent phenomenon. While recommended agricultural applications may not cause lasting harm and could even stimulate certain microbial groups, higher concentrations pose a significant risk to soil health, inhibiting key microbial functions and reducing biomass[2][3][4]. The potential for tebuconazole to promote the spread of antibiotic resistance is a serious concern that warrants immediate and thorough investigation[9].

Future research must move beyond simple community profiling to integrate metagenomics, metatranscriptomics, and metaproteomics. This multi-omics approach will allow for a deeper understanding of how tebuconazole affects not just the structure, but the active functional pathways within the soil microbiome. Such knowledge is essential for refining risk assessments and guiding the development of more ecologically benign agricultural practices.

References

-

Baćmaga, M., Wyszkowska, J., Borowik, A., & Kucharski, J. (2022). Effects of Tebuconazole Application on Soil Microbiota and Enzymes. Molecules, 27(21), 7501. Available from: [Link]

-

Baćmaga, M., Wyszkowska, J., Borowik, A., & Kucharski, J. (2022). Effects of Tebuconazole Application on Soil Microbiota and Enzymes. MDPI. Available from: [Link]

-

Baćmaga, M., Wyszkowska, J., Borowik, A., & Kucharski, J. (2022). Effects of Tebuconazole Application on Soil Microbiota and Enzymes. ResearchGate. Available from: [Link]

-

Luo, Z., et al. (2024). Impact of Tebuconazole On the Development and Symbiotic Microbial Communities of Pardosa Pseudoannulata. BMC Microbiology. Available from: [Link]

-

Sehnem, N. T., de Souza-Cruz, P., Peralba, M. do C. R., & Ayub, M. A. Z. (2009). Biodegradation Of Tebuconazole By Bacteria Isolated From Contaminated Soils. ResearchGate. Available from: [Link]

-

Dos Santos, J. A., et al. (2024). Subacute Exposure to the Fungicide Imazalil Decreased Hippocampal Cholinesterase Activity and Caused Learning and Memory Impairments in Rats. MDPI. Available from: [Link]

-

Baćmaga, M., Wyszkowska, J., Borowik, A., & Kucharski, J. (2022). Effect of tebuconazole on the ecophysiological diversity of soil microorganisms measured using the EP index. ResearchGate. Available from: [Link]

-

Rossi, V., et al. (2019). Effects of a prothioconazole- and tebuconazole-based fungicide on Aspergillus flavus development under laboratory and field conditions. ResearchGate. Available from: [Link]

-

Muñoz-Leoz, B., Ruiz-Romera, E., Antigüedad, I., & Garbisu, C. (2011). Tebuconazole application decreases soil microbial biomass and activity. Soil Biology and Biochemistry. Available from: [Link]

-

Aydinalp, C. & Porca, M. (2018). Effects of Fungicide Tebuconazole on Soil Microbial Respiration. ResearchGate. Available from: [Link]

-

Chen, Z., et al. (2024). Transformation and degradation of tebuconazole and its metabolites in constructed wetlands with arbuscular mycorrhizal fungi colonization. Water Research. Available from: [Link]

-

Chang, T., et al. (2023). Fungicide use intensity influences the soil microbiome and links to fungal disease suppressiveness in amenity turfgrass. bioRxiv. Available from: [Link]

-

Zhang, Y., et al. (2024). Effects of pesticides on soil microbial community structure and nitrogen transformation in tobacco fields affected by root rot. Frontiers in Microbiology. Available from: [Link]

-

Stopnisek, N., et al. (2020). Methods for Studying Bacterial–Fungal Interactions in the Microenvironments of Soil. MDPI. Available from: [Link]

-

Zabaloy, M. C., et al. (2023). Effects of Pesticides on the Arbuscular Mycorrhizal Symbiosis. MDPI. Available from: [Link]

-

Sehnem, N. T., et al. (2009). Biodegradation Of Tebuconazole By Bacteria Isolated From Contaminated Soils. Brazilian Journal of Microbiology. Available from: [Link]

-

Bending, G. D., et al. (2007). Fungicide impacts on microbial communities in soils with contrasting management histories. Chemosphere. Available from: [Link]

-

Hoorman, J. (2023). Fungicide effects on microbes. Ohio's Country Journal. Available from: [Link]

-

Strickland, T. C., et al. (2004). Tebuconazole dissipation and metabolism in Tifton loamy sand during laboratory incubation. Pest Management Science. Available from: [Link]

-

Walsh Medical Media. (n.d.). Fungicides Effects on Soil and its Microbial Activities. Available from: [Link]

-

Wang, P., et al. (2024). Tebuconazole promotes spread of a multidrug-resistant plasmid into soil bacteria to form new resistant bacterial strains. Science of The Total Environment. Available from: [Link]

-

Popkin, G. (2024). Pesticides found in 70% of European soils, harming beneficial life: Study. Mongabay. Available from: [Link]

Sources

- 1. Impact of Tebuconazole On the Development and Symbiotic Microbial Communities of Pardosa Pseudoannulata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Tebuconazole Application on Soil Microbiota and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of pesticides on soil microbial community structure and nitrogen transformation in tobacco fields affected by root rot - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news.mongabay.com [news.mongabay.com]

- 9. Tebuconazole promotes spread of a multidrug-resistant plasmid into soil bacteria to form new resistant bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tebuconazole dissipation and metabolism in Tifton loamy sand during laboratory incubationt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Transformation and degradation of tebuconazole and its metabolites in constructed wetlands with arbuscular mycorrhizal fungi colonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Technical Guide: Tebuconazole-Induced Modulation of Fungal Cell Membrane Integrity

Executive Summary

This technical guide provides a high-resolution analysis of Tebuconazole, a triazole fungicide, and its catastrophic impact on fungal membrane architecture. Unlike generalist guides, this document focuses on the biophysical causality linking CYP51 inhibition to membrane lysis. It details self-validating protocols for quantifying ergosterol depletion (HPLC) and assessing membrane permeability (Flow Cytometry), designed for researchers requiring reproducible, data-driven evidence of antifungal efficacy.

Molecular Mechanism of Action: The CYP51 Blockade[1]

Tebuconazole functions as a Demethylation Inhibitor (DMI).[1] Its efficacy stems from its high affinity for the heme moiety of Lanosterol 14

The Biochemical Cascade

In a healthy fungal cell, CYP51 catalyzes the oxidative removal of the 14

Tebuconazole Binding:

-

The triazole nitrogen of Tebuconazole coordinates with the heme iron (Fe) in the CYP51 active site.

-

Direct Consequence: Blockage of the 14

-demethylation step. -

Downstream Toxicity:

-

Depletion: Ergosterol levels plummet.

-

Accumulation: Toxic methylated sterols (e.g., 14

-methyl-3,6-diol, lanosterol) accumulate. These aberrant sterols do not pack efficiently with phospholipids, disrupting the liquid-ordered (

-

Pathway Visualization

The following diagram illustrates the specific enzymatic blockade and the divergence toward toxic sterol accumulation.

Figure 1: Sterol biosynthesis pathway highlighting the Tebuconazole-induced blockade at CYP51 and the subsequent accumulation of toxic 14

Biophysical Consequences: Membrane Integrity Loss[3]

The shift from ergosterol to methylated sterols is not merely a chemical change; it is a structural catastrophe for the fungal cell.

The "Spacer" Failure

Ergosterol possesses a planar ring structure and a specific side chain that allows tight packing with phospholipid acyl chains, increasing membrane thickness and impermeability. Methylated sterols are bulky and non-planar.

-

Result: They disrupt Van der Waals interactions between lipids.

-

Fluidity Shift: The membrane becomes hyper-fluid and permeable to ions (

, -

Enzyme Dysfunction: Membrane-bound enzymes (e.g., Chitin Synthase, ATPases) require a specific lipid environment. The altered matrix inactivates these proteins, leading to cell wall weakness and ATP depletion.

Quantitative Impact Data

The following table summarizes the measurable changes in treated fungal cells (e.g., Candida or Aspergillus spp.) post-exposure.

| Parameter | Healthy Fungal Membrane | Tebuconazole-Treated Membrane | Analytical Indicator |

| Sterol Composition | >90% Ergosterol | Accumulation of Lanosterol / 14 | HPLC Retention Time Shift |

| Membrane Fluidity | Highly Ordered ( | Disordered / Hyper-fluid | Fluorescence Anisotropy Decrease |

| Permeability | Impermeable to PI / SYTOX | Permeable (High Uptake) | Flow Cytometry (FL2/FL3 High) |

| ATPase Activity | 100% (Baseline) | <40% (Inhibited) | Proton Efflux Assay |

Analytical Methodologies (Protocols)

To validate Tebuconazole efficacy, researchers must employ self-validating systems. The following protocols are optimized for reproducibility.

Protocol A: HPLC Quantification of Ergosterol Depletion

Objective: Quantify the reduction of ergosterol relative to total biomass.

Reagents:

-

Saponification Reagent: 10% KOH in Methanol (w/v).

-

Extraction Solvent: n-Heptane (HPLC Grade).

-

Mobile Phase: 100% Methanol or Methanol:Acetonitrile (90:10).

Workflow:

-

Harvest: Centrifuge fungal culture (10 mL) at 4,000 x g for 5 min. Wash with PBS. Record wet weight.

-

Saponification (Critical Step): Resuspend pellet in 3 mL of Saponification Reagent. Vortex. Incubate at 80°C for 60 minutes in a water bath. Why: This liberates sterols from esters and lyses the cell wall.

-

Extraction: Add 1 mL n-Heptane and 0.5 mL dH2O. Vortex vigorously for 2 mins.

-

Phase Separation: Allow layers to separate (or centrifuge briefly). Collect the upper n-Heptane layer (contains sterols).

-

Analysis: Inject 20 µL into HPLC.

-

Column: C18 Reverse Phase (5 µm, 250 x 4.6 mm).

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 282 nm (Ergosterol

).

-

-

Validation: Compare Peak Area against a standard curve of pure Ergosterol (Sigma-Aldrich).

Protocol B: Membrane Permeability Assay (Flow Cytometry)

Objective: Assess population-level membrane integrity using Propidium Iodide (PI).[3][4]

Mechanism: PI is a DNA-intercalating dye that is excluded by intact membranes.[3] Tebuconazole-induced damage allows PI entry, where it binds DNA and fluoresces red.

Workflow:

-

Treatment: Incubate fungal cells (

cells/mL) with Tebuconazole (at MIC and 2x MIC) for 24 hours. Include a Solvent Control (DMSO only) and a Positive Control (Heat-killed cells). -

Staining: Wash cells in PBS.[4] Resuspend in 500 µL PBS. Add PI to a final concentration of 5 µg/mL .

-

Incubation: Incubate for 15 minutes in the dark at Room Temperature.

-

Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto).

-

Excitation: 488 nm (Blue Laser).

-

Emission Filter: 585/42 nm (PE channel) or >670 nm (PerCP).

-

-

Gating Strategy: Gate on Singlets (FSC-A vs FSC-H) -> Plot FSC vs. PI Fluorescence.

Experimental Workflow Visualization

Figure 2: Dual-stream validation workflow correlating biochemical sterol depletion (HPLC) with physical membrane compromise (Flow Cytometry).

Resistance and Clinical Implications[6][7]

Researchers must be vigilant regarding resistance mechanisms that alter membrane integrity data.[4]

-

CYP51 Mutations: Point mutations (e.g., Y137H , G461S , Y132F ) in the cyp51 gene alter the binding pocket, preventing Tebuconazole docking while maintaining ergosterol synthesis.

-

Observation: If HPLC shows normal ergosterol levels despite treatment, sequence cyp51.

-

-

Efflux Pumps: Overexpression of ABC transporters (CDR1/CDR2) pumps Tebuconazole out before it reaches the ER membrane.

-

Validation: Use Rhodamine 6G efflux assays to confirm pump activity if PI staining is negative.

-

References

-

Fungicide Resistance Action Committee (FRAC). (2023). FRAC Code List 2023: Fungal control agents sorted by cross resistance pattern and mode of action.[Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: Mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews. [Link]

-

Alcazar-Fuoli, L., & Mellado, E. (2012). Ergosterol biosynthesis in Aspergillus fumigatus: its inhibition and regulation. Medical Mycology. [Link]

-

Chiocchio, V. M., & Matkovic, L. (2011).[2] Determination of ergosterol in cellular fungi by HPLC: A modified technique.[2] Journal of the Argentine Chemical Society.[2] [Link]

-

Davey, H. M., & Hexley, P. (2011). Red but not dead? Membranes of stressed Saccharomyces cerevisiae are permeable to propidium iodide. Environmental Microbiology. [Link]

Sources

genetic basis of tebuconazole resistance in Candida tropicalis

Topic: Genetic Basis of Tebuconazole Resistance in Candida tropicalis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Agricultural-Clinical Axis

Resistance to medical triazoles (e.g., fluconazole, voriconazole) in Candida tropicalis is increasingly driven by environmental pressure from agricultural fungicides.[1] Tebuconazole , a widely used demethylation inhibitor (DMI) in agriculture, shares a structural core and mechanism of action with clinical azoles.

This guide details the genetic mechanisms by which tebuconazole exposure selects for cross-resistant C. tropicalis strains. It provides a validated experimental workflow for characterizing these mechanisms, focusing on ERG11 mutations, UPC2 transcriptional rewiring, and MDR1-mediated efflux.

Part 1: Mechanistic Deep Dive

The resistance of C. tropicalis to tebuconazole is not a singular event but a multi-layered adaptation. The primary target is Erg11p (Lanosterol 14

Target Site Alteration (ERG11)

The ERG11 gene encodes the enzyme responsible for demethylating lanosterol, a precursor to ergosterol. Tebuconazole binds to the heme iron of Erg11p, blocking this step.

-

Mechanism: Non-synonymous point mutations alter the binding pocket, reducing tebuconazole affinity without abolishing enzymatic function.

-

Key Mutations:

-

Y132F: The most prevalent substitution. It disrupts the hydrophobic interaction required for azole docking. This mutation alone confers moderate resistance but is a "gateway" for high-level resistance.

-

A395T & C461T: Often found in tandem, these mutations further distort the protein structure, increasing the Minimum Inhibitory Concentration (MIC).

-

Transcriptional Rewiring (UPC2)

UPC2 is the "master switch" transcription factor for sterol biosynthesis genes.

-

Mechanism: Gain-of-function mutations in UPC2 lead to constitutive hyper-activation of the ERG11 promoter. This results in massive overexpression of Erg11p, overwhelming the available drug molecules.

-

Key Mutations:

-

G392E: A missense mutation in the DNA-binding domain of Upc2p.

-

Promoter Mutations: Mutations at -118 (T

G) and -155 (G

-

Efflux Pump Overexpression (MDR1 & CDR1)

While CDR1 (ABC transporter) is a general pump, MDR1 (Major Facilitator Superfamily) is specifically upregulated in azole-resistant C. tropicalis.

-

Mechanism: Tebuconazole acts as a substrate for Mdr1p. Overexpression pumps the drug out of the cell before it can saturate Erg11p.

-

Context: MDR1 overexpression is frequently observed in strains that also harbor ERG11 mutations, suggesting a synergistic evolution.

Part 2: Visualization of Resistance Pathways

The following diagram illustrates the molecular cascade of tebuconazole resistance.

Figure 1: Mechanistic pathway of Tebuconazole resistance involving efflux, target modification, and transcriptional regulation.

Part 3: Experimental Workflow & Protocols

This section outlines the step-by-step process to phenotype and genotype C. tropicalis isolates for tebuconazole resistance.

Step 1: Phenotypic Screening (Modified CLSI M27)

Since tebuconazole is not a standard clinical antifungal, the CLSI M27 protocol must be adapted.

-

Stock Preparation:

-

Dissolve technical-grade Tebuconazole powder in 100% DMSO to create a stock solution (e.g., 6400 µg/mL). Note: Tebuconazole is water-insoluble.

-

Prepare intermediate dilutions in RPMI 1640 medium. Final DMSO concentration in the well must be <1% to avoid toxicity.

-

-

Plate Setup:

-

Use 96-well round-bottom microtiter plates.

-

Range: 0.125 µg/mL to 64 µg/mL.

-

Inoculum:

to

-

-

Incubation & Reading:

-

Incubate at 35°C for 24 hours.

-

Endpoint: Visual reading of 50% inhibition compared to growth control.

-

Interpretation: While no clinical breakpoint exists, MIC values >4 µg/mL typically indicate non-wild-type (resistant) phenotypes based on epidemiological cutoffs (ECVs).

-

Step 2: Molecular Profiling (Genotyping)

To confirm the genetic basis, amplify and sequence the key resistance genes.

Primers for C. tropicalis:

| Gene | Primer Name | Sequence (5' -> 3') | Amplicon Size |

|---|---|---|---|

| ERG11 | ERG11-F | TGCCTGGTTCTTGTTGCATTT | ~1.5 kb (Full CDS) |

| ERG11-R | AATCGTTCAAGTCACCACCCT | ||

| UPC2 | UPC2-F | GAGTGGAACAACAACACAACAA | ~1.0 kb (Variable) |

| UPC2-R | TAAATCCCCTAAACCTGAAAGA | ||

| ACT1 | ACT1-F | TTTACGCTGGTTTCTCCTTGCC | Control |

| | ACT1-R | GCAGCTTCCAAACCTAAATCGG | |[2][3][4]

Protocol:

-

DNA Extraction: Use a bead-beating method (e.g., with glass beads) or a yeast-specific enzymatic lysis (Lyticase/Zymolyase) followed by column purification.

-

PCR Conditions:

-

95°C for 5 min (Denaturation)

-

35 Cycles: [95°C 30s | 55°C 30s | 72°C 1.5 min]

-

72°C for 10 min (Final Extension)

-

-

Sequencing: Sanger sequence the amplicons. Align against reference strain C. tropicalisMYA-3404 . Look specifically for Y132F (A395T nucleotide change).

Step 3: Functional Validation (RT-qPCR)

Determine if resistance is due to overexpression (UPC2 effect) or efflux (MDR1).

-

RNA Extraction: Must be performed on log-phase cultures grown with and without sub-inhibitory tebuconazole (e.g., 0.5 µg/mL) to detect inducible resistance.

-

cDNA Synthesis: Use oligo(dT) primers.

-

qPCR Normalization: Normalize expression of ERG11, UPC2, and MDR1 against the housekeeping gene ACT1.

-

Analysis: A >2-fold increase in ERG11 or MDR1 expression in resistant isolates compared to sensitive controls confirms transcriptional dysregulation.

Part 4: Data Synthesis & Interpretation

Use the table below to correlate phenotypic MIC data with genotypic findings.

| Phenotype (MIC) | Genotype (ERG11) | Expression Profile | Mechanism |

| Susceptible (<1 µg/mL) | Wild Type | Basal levels | None |

| Intermediate (2-4 µg/mL) | Heterozygous Y132F | Mild ERG11 upregulation | Target affinity reduction |

| Resistant (8-32 µg/mL) | Homozygous Y132F + A395T | High MDR1 expression | Target mod + Efflux |

| High Resistant (>64 µg/mL) | Y132F + UPC2 G392E | Massive ERG11/UPC2 overexpression | Combined Target/Regulator/Efflux |

Part 5: Workflow Visualization

Figure 2: Integrated experimental workflow for characterizing tebuconazole resistance.

References

-

Jiang, C., et al. (2013). "Candida tropicalis distribution and drug resistance is correlated with ERG11 and UPC2 expression." Antimicrobial Agents and Chemotherapy.[1][5] Link

-

Fan, X., et al. (2021). "Mechanisms of Azole Resistance and Trailing in Candida tropicalis Bloodstream Isolates." Frontiers in Microbiology. Link

-

Paul, S., et al. (2022). "Mechanisms of azole antifungal resistance in clinical isolates of Candida tropicalis." PLOS ONE. Link

-

Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4)." Link

-

Vandeputte, P., et al. (2012). "Mechanism of azole resistance in a clinical isolate of Candida tropicalis." Eukaryotic Cell. Link

Sources

Tebuconazole: Mechanistic Carcinogenicity and Endocrine Disruption Profile

Executive Technical Summary

Tebuconazole (CAS 107534-96-3) is a broad-spectrum triazole fungicide acting via the inhibition of sterol 14α-demethylase (CYP51) in fungi. While effective agriculturally, its structural promiscuity allows for significant cross-reactivity with mammalian cytochrome P450 enzymes and nuclear receptors.

Regulatory bodies, including the US EPA, have classified Tebuconazole as a Group C: Possible Human Carcinogen .[1][2] This classification is driven primarily by an increased incidence of hepatocellular adenomas and carcinomas in murine models.[2] Unlike direct genotoxic agents, Tebuconazole operates through a non-genotoxic Mode of Action (MoA) characterized by:

-

Xenobiotic Nuclear Receptor Activation: Specifically Pregnane X Receptor (PXR) agonism.[3][4]

-

Cytochrome P450 Induction: Leading to centrilobular hypertrophy and oxidative stress.

-

Endocrine Disruption: Potent inhibition of CYP19 (aromatase), altering the androgen/estrogen axis.[5]

This guide dissects the molecular pathology of Tebuconazole, providing researchers with the mechanistic grounding and validated protocols required to assess its carcinogenic potential in human systems.

Chemical & Pharmacological Profile

Structural Determinants of Toxicity

Tebuconazole possesses a 1,2,4-triazole ring and a chlorophenyl moiety. The triazole nitrogen (N4) coordinates with the heme iron of CYP enzymes. While designed to target fungal CYP51 (ergosterol biosynthesis), this coordination geometry allows reversible binding to mammalian heme proteins, including CYP19 (aromatase) and CYP3A4.

ADME Characteristics

-

Absorption: Rapidly absorbed (~90% bioavailability) in mammalian GI tracts.

-

Metabolism: Extensively metabolized in the liver via oxidation of the tert-butyl group to alcohols and carboxylic acids.

-

Excretion: Predominantly urinary excretion of metabolites.

-

Key Concern: The parent compound's ability to induce its own metabolism (auto-induction) and the metabolism of co-administered drugs via CYP upregulation.

Mechanistic Pathways of Carcinogenicity

The carcinogenic hazard of Tebuconazole is not driven by direct DNA adduct formation but by a threshold-dependent epigenetic cascade.

The Nuclear Receptor Switch: PXR vs. CAR

Unlike propiconazole, which activates the Constitutive Androstane Receptor (CAR), Tebuconazole acts as a CAR antagonist but a potent PXR agonist in human hepatocytes.[3][4]

-

PXR Activation: Tebuconazole binds to the ligand-binding domain of PXR, causing heterodimerization with RXR (Retinoid X Receptor).

-

Transcriptional Response: This complex binds to Xenobiotic Response Elements (XREs) in the promoter regions of CYP3A4, CYP2B6, and MDR1.

-

Physiological Outcome: The massive upregulation of Phase I enzymes leads to hepatocellular hypertrophy (cell enlargement) and proliferation to support the increased metabolic demand. Chronic proliferation in the context of oxidative stress promotes the clonal expansion of spontaneously mutated cells (tumor promotion).

Oxidative Stress & Lipid Dysregulation

Tebuconazole treatment in HepG2 cells has been shown to:

-

Inhibit Mitochondrial Function: Reducing mitochondrial membrane potential.

-

Induce ROS: Overloading cellular antioxidant defenses (SOD, CAT).

-

Promote Steatosis: Dysregulating fatty acid transport proteins (CD36, FATP), leading to lipid droplet accumulation—a precursor to non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC).

Visualization: The Adverse Outcome Pathway (AOP)

Figure 1: Mechanistic pathway linking Tebuconazole exposure to liver carcinogenesis and endocrine disruption. Note the divergent effects on PXR (activation) and CAR (inhibition).[3][4]

Endocrine Disruption: The Secondary Hazard

While liver tumors drive the cancer classification, Tebuconazole's endocrine effects are critical for reproductive toxicity assessments.

-

Mechanism: Competitive inhibition of CYP19 (aromatase), the enzyme converting androgens to estrogens.